molecular formula C13H14BrN3O3S2 B10969370 2-{[(4-bromophenyl)sulfonyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide

2-{[(4-bromophenyl)sulfonyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide

Cat. No.: B10969370
M. Wt: 404.3 g/mol
InChI Key: LUHVXUSAUDMYJC-UHFFFAOYSA-N
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Description

2-(4-BROMOBENZENESULFONAMIDO)-NN4-TRIMETHYL-13-THIAZOLE-5-CARBOXAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a bromobenzenesulfonamido group attached to a thiazole ring, which is further substituted with a carboxamide group. The presence of these functional groups makes it a valuable molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-BROMOBENZENESULFONAMIDO)-NN4-TRIMETHYL-13-THIAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the bromobenzenesulfonamido intermediate. One common method involves the reaction of 4-bromobenzenethiol with amino acid esters under mild conditions to form N-benzenesulfonyl amino acid esters . This intermediate can then be further reacted with thiazole derivatives to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yields and purity. Techniques such as one-pot synthesis, which combines multiple reaction steps into a single process, can be employed to streamline production and reduce costs .

Chemical Reactions Analysis

Types of Reactions

2-(4-BROMOBENZENESULFONAMIDO)-NN4-TRIMETHYL-13-THIAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The bromine atom in the bromobenzenesulfonamido group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2-(4-BROMOBENZENESULFONAMIDO)-NN4-TRIMETHYL-13-THIAZOLE-5-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-BROMOBENZENESULFONAMIDO)-NN4-TRIMETHYL-13-THIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The bromobenzenesulfonamido group can interact with enzymes or receptors, modulating their activity. The thiazole ring may also play a role in binding to biological targets, enhancing the compound’s overall efficacy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-BROMOBENZENESULFONAMIDO)-NN4-TRIMETHYL-13-THIAZOLE-5-CARBOXAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H14BrN3O3S2

Molecular Weight

404.3 g/mol

IUPAC Name

2-[(4-bromophenyl)sulfonylamino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C13H14BrN3O3S2/c1-8-11(12(18)17(2)3)21-13(15-8)16-22(19,20)10-6-4-9(14)5-7-10/h4-7H,1-3H3,(H,15,16)

InChI Key

LUHVXUSAUDMYJC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NS(=O)(=O)C2=CC=C(C=C2)Br)C(=O)N(C)C

Origin of Product

United States

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